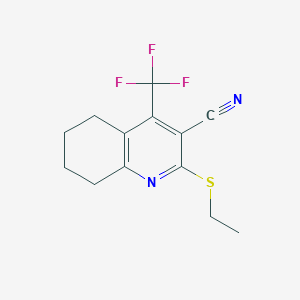

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound characterized by the presence of an ethylsulfanyl group, a trifluoromethyl group, and a tetrahydroquinoline core

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Trifluoromethyl groups are known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

Trifluoromethyl groups are known to play a significant role in various biochemical reactions . These reactions could potentially influence a variety of cellular processes.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds .

Result of Action

The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds , suggesting that this compound could have significant effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Addition of the ethylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

2-(methylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

2-(ethylsulfanyl)-4-(difluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its ethylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C23H24F3N3S

- Molar Mass : 431.52 g/mol

- Structure : The compound features a tetrahydroquinoline core with an ethylsulfanyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated potent activity against murine leukemia WEHI-3 cells. The cytotoxic effects were found to be dose-dependent, suggesting a direct relationship between concentration and efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | WEHI-3 | 10 | Induction of apoptosis |

| Compound B | MCF-7 (Breast) | 15 | Cell cycle arrest at G2/M phase |

| Compound C | A549 (Lung) | 20 | Inhibition of DNA synthesis |

The mechanism through which this compound exerts its biological effects appears to involve:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting proliferation .

Study on Anticancer Efficacy

In a study published in PubMed, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their cytotoxicity against various cancer cell lines. The results showed that modifications at the nitrogen and sulfur positions significantly enhanced anticancer activity. Specifically, the ethylsulfanyl group was crucial for maintaining high levels of cytotoxicity .

Cardiovascular Applications

Another area of research has focused on the cardiovascular implications of similar compounds. For instance, derivatives have shown promise in preclinical models for treating conditions such as atherosclerosis and deep vein thrombosis. The trifluoromethyl group is believed to enhance solubility and bioavailability, making these compounds suitable for further development .

Propiedades

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSALDNAOUNCDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.